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Dcg-IV

Cat. No.: B1226837
M. Wt: 203.15 g/mol
InChI Key: MATPZHBYOVDBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Glutamate (B1630785) Receptor Agonist Development

The journey to understanding glutamate's role as the primary excitatory neurotransmitter in the mammalian brain was a gradual one, spanning decades from the 1950s. nih.gov Initially identified as a ubiquitous amino acid involved in cellular metabolism, its function as a signaling molecule in the nervous system was not fully accepted until the 1970s and early 1980s. nih.govwikipedia.orgnih.gov Early research by T. Hayashi in the 1950s, which showed that direct application of glutamate to the brain could induce seizures, provided the first clues to its powerful excitatory properties. wikipedia.orgnih.gov

This realization spurred the development of synthetic molecules, or agonists, that could mimic the action of glutamate. The initial classification of glutamate receptors was based on the actions of these synthetic agonists, leading to the identification of N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.gov The subsequent discovery in the 1980s that some glutamate-mediated biochemical effects were not blocked by antagonists for these known receptors led to the identification of a new family: the metabotropic glutamate receptors (mGluRs). nih.gov This opened a new frontier in pharmacology, focusing on developing agonists and antagonists with high selectivity for the various subtypes within this new family.

Genesis of DCG-IV as a Research Tool

The need for subtype-selective agonists was critical to isolate and study the specific functions of the different mGluR groups. In the early 1990s, this compound was developed as one of the first selective agonists for Group II mGluRs. nih.govjneurosci.org Its conformationally restricted cyclopropyl (B3062369) structure provides high potency and selectivity for mGluR2 and mGluR3 over Group I and Group III receptors, as well as ionotropic glutamate receptors. jneurosci.org This selectivity made this compound an invaluable pharmacological tool, enabling researchers to specifically activate Group II mGluRs in experimental settings, from cultured cells to brain slices and in vivo models. jneurosci.orgwikipedia.org

Significance of this compound in Advancing Glutamatergic Neurotransmission Research

The availability of this compound has been instrumental in elucidating the physiological roles of Group II mGluRs. wikipedia.org Its use has confirmed their primary function as presynaptic autoreceptors that inhibit glutamate release. nih.govplos.org Studies using this compound have demonstrated that activating Group II mGluRs can depress excitatory synaptic transmission in numerous brain regions, including the hippocampus, subthalamic nucleus, and spinal cord. nih.govplos.orgmeduniwien.ac.at It has also been crucial in exploring the therapeutic potential of targeting these receptors, showing potent neuroprotective and anticonvulsant effects in various animal studies. wikipedia.org While newer, more refined compounds have since been developed, this compound remains a foundational research drug that paved the way for a deeper understanding of the modulatory functions of glutamate in the central nervous system. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO6 B1226837 Dcg-IV

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATPZHBYOVDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147782-19-2
Record name (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine
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Pharmacological Characterization and Receptor Interactions of Dcg Iv

Agonistic Profile at Group II Metabotropic Glutamate (B1630785) Receptors

DCG-IV is primarily characterized as a potent agonist of Group II mGluRs, which include the mGluR2 and mGluR3 subtypes. medchemexpress.comwikipedia.org These receptors are G protein-coupled receptors that typically couple to the inhibition of adenylyl cyclase. jneurosci.org

Selectivity and Potency at mGluR2 and mGluR3 Subtypes

This compound demonstrates potent agonist activity at both mGluR2 and mGluR3 receptors. Studies have reported EC₅₀ values in the sub-micromolar range for both subtypes. For instance, reported EC₅₀ values are 0.35 μM for mGluR2 and 0.09 μM for mGluR3. medchemexpress.com This indicates that this compound is slightly more potent at mGluR3 compared to mGluR2. The pharmacological characteristics of mGluR2 and mGluR3 are often similar, making it challenging for pharmacological agents to differentiate between them with high selectivity, although some exceptions like quisqualate exist. nih.gov

Receptor SubtypeEC₅₀ (μM)Reference
mGluR20.35 medchemexpress.com
mGluR30.09 medchemexpress.com

Comparative Analysis with Other Group II mGluR Agonists

Compared to other Group II mGluR agonists, this compound is considered very potent. frontiersin.org For example, in studies measuring high-affinity GTPase activity, this compound showed a mean EC₅₀ value of 0.21 μM, making it the most potent among tested compounds including L-CCG-I, L-glutamate, (2R,4R)-APDC, (1S,3R)-ACPD, (S)-4C3HPG, (S)-3C4HPG, and ibotenate. nih.gov While this compound is potent, other compounds like LY354740 and LY379268 have shown even higher potency and good specificity for mGluR2 and mGluR3, with EC₅₀ values in the nanomolar range. nih.govtocris.com (2R,4R)-APDC is another agonist known for its high specificity for Group II mGluRs. nih.gov

AgonistEC₅₀ (μM) (GTPase activity)Reference
This compound0.21 nih.gov
L-CCG-I0.90 nih.gov
L-glutamate4.8 nih.gov
(2R,4R)-APDC6.8 nih.gov
(1S,3R)-ACPD11 nih.gov
(S)-4C3HPG37 nih.gov
(S)-3C4HPG150 nih.gov
Ibotenate390 nih.gov

Off-Target Receptor Activity of this compound

Beyond its primary action at Group II mGluRs, this compound also exhibits activity at other receptor types, which is important to consider when using it as a pharmacological tool. frontiersin.org

Interaction with Ionotropic N-Methyl-D-aspartate (NMDA) Receptors

This compound has been shown to act as an agonist at ionotropic NMDA receptors. medchemexpress.comfrontiersin.orgnih.govtocris.com Studies using electrophysiological techniques in rat hippocampal neurons have demonstrated that this compound elicits inward currents that are sensitive to NMDA receptor antagonists like D-AP5 and magnesium, and enhanced by glycine, consistent with NMDA receptor activation. nih.gov While weaker than NMDA itself in eliciting agonist-gated currents, this compound was found to be more potent than glutamate in this regard. nih.gov This NMDA receptor agonism can contribute to the observed effects of this compound, particularly at higher concentrations. jneurosci.orgpnas.org In some instances, this compound's effects on synaptic transmission have been shown to be mediated by NMDA receptor activation rather than Group II mGluR activation. nih.gov

Competitive Antagonistic Effects at Group I and Group III mGluRs

In addition to its agonism at Group II mGluRs and NMDA receptors, this compound acts as a competitive antagonist at Group I and Group III mGluRs. medchemexpress.com Group I mGluRs include mGluR1 and mGluR5, while Group III mGluRs comprise mGluR4, mGluR6, mGluR7, and mGluR8. nih.gov Reported IC₅₀ values for this compound's antagonistic effects are in the micromolar range: 389 μM for mGluR1, 630 μM for mGluR5, 22.5 μM for mGluR4, 39.6 μM for mGluR6, 40.1 μM for mGluR7, and 32 μM for mGluR8. medchemexpress.com This indicates that this compound's antagonistic activity is more pronounced at Group III mGluRs compared to Group I mGluRs. The structural differences in the ligand-binding pockets of different mGluR groups contribute to this selectivity profile. pnas.org

Receptor SubtypeIC₅₀ (μM)Reference
mGluR1389 medchemexpress.com
mGluR5630 medchemexpress.com
mGluR422.5 medchemexpress.com
mGluR639.6 medchemexpress.com
mGluR740.1 medchemexpress.com
mGluR832 medchemexpress.com

Ligand Binding Dynamics and Receptor Conformational Changes Induced by this compound

Ligand binding to mGluRs, including this compound binding to Group II receptors, involves interactions within the ligand-binding domain (LBD) of the receptor. The LBD of mGluRs consists of two lobes, LB1 and LB2, which form a Venus flytrap-like structure that closes upon agonist binding. pnas.org The binding of agonists like glutamate and this compound involves interactions with conserved amino acid residues within this pocket. pnas.org For Group II mGluRs, the binding of this compound induces a conformational change in the receptor, leading to activation. Structural studies have shown that the mGluR2/3 extracellular complex, when bound to agonists, adopts a specific conformation (the R-conformation) that is associated with receptor activation. pnas.org Van der Waals contacts between this compound and specific residues in the binding pocket, such as Tyrosine 150 (Y150) in mGluR3, contribute to stabilizing the ligand binding and potentially influence the conformational changes that lead to receptor activation. pnas.org The differences in the binding pockets and conserved residues across mGluR groups explain the selectivity profiles of ligands like this compound, where steric hindrance or the absence of favorable interactions can prevent or reduce binding and activation or lead to antagonism. pnas.org

Allosteric Modulation of Group II mGluRs by this compound in Research Contexts

Research into Group II mGluRs, comprising mGluR2 and mGluR3 subtypes, has revealed that these receptors can be modulated not only by orthosteric ligands like glutamate and agonists such as this compound but also by compounds binding to distinct allosteric sites nih.govbiorxiv.org. These allosteric modulators can influence the receptor's response to orthosteric agonists, either potentiating (positive allosteric modulators, PAMs) or inhibiting (negative allosteric modulators, NAMs) their effects nih.govbiorxiv.orgpnas.org.

Studies utilizing this compound have provided insights into the functional consequences of allosteric modulation of Group II mGluRs. For instance, in research investigating excitatory synaptic transmission in the rat globus pallidus, this compound was used as a group-selective agonist to activate mGluR2 and mGluR3. The application of this compound reduced the amplitude of evoked excitatory postsynaptic currents (EPSCs), consistent with the known inhibitory function of Group II mGluRs located presynaptically nih.gov. Importantly, the co-incubation of this compound with LY487379, an mGluR2-specific positive allosteric modulator, significantly potentiated the inhibitory effect of this compound on excitatory transmission nih.gov. This potentiation was substantial, increasing the potency of this compound approximately 10-fold in this research model nih.gov. This finding highlights how PAMs can enhance the sensitivity and response of mGluR2 to orthosteric agonists like this compound, allowing for a greater inhibitory effect at lower agonist concentrations nih.gov.

Further research using techniques such as G protein-coupled inwardly rectifying potassium (GIRK) current assays has compared the efficacy of different orthosteric agonists, including this compound, at Group II mGluRs. These studies have characterized this compound as a partial agonist compared to full agonists like LY379268 ("LY37") biorxiv.orgbiorxiv.org. While both this compound and LY379268 produced dose-dependent GIRK currents, the maximal current evoked by saturating concentrations of this compound was smaller than that produced by glutamate or LY379268 biorxiv.orgbiorxiv.org. This partial agonism of this compound has also been observed in intramolecular FRET assays, where it displayed a lower efficacy in inducing the conformational changes associated with receptor activation compared to other agonists pnas.org. The partial activity of this compound can be challenging to detect in some cellular assays, particularly when receptors are overexpressed, potentially masking subtle differences in efficacy pnas.org.

Research has also explored the structural basis for the interaction of this compound with the ligand-binding domain of Group II mGluRs. Crystallographic studies of the extracellular region of mGluR3 bound to different agonists, including this compound, have shown that this compound binds in a manner that involves rearrangements of solvent molecules within the binding pocket pnas.org. The additional carboxyl group of this compound occupies positions typically filled by water molecules when glutamate or other agonists are bound, maintaining the hydrogen-bonding network around the ligand pnas.org. This interaction pattern may contribute to the higher affinity of this compound for mGluR3 compared to glutamate pnas.org.

The influence of allosteric modulators on this compound's binding has also been investigated. For instance, one study noted that a potent mGluR2/3 negative allosteric modulator, compound 28, was found to inhibit the binding of tritiated this compound ([³H]-DCG-IV) to rat mGluR2 receptors in CHO cell membranes nih.gov. This suggests that NAMs can allosterically interfere with the binding of orthosteric agonists like this compound, even though they bind to a different site on the receptor nih.gov.

Research into mGluR2/4 heterodimers, formed by the coexpression of mGluR2 and mGluR4, has shown that these heterodimers may not be fully activated by agonists selective for either subunit alone, including the mGluR2-selective agonist this compound nih.gov. Full activation of mGluR2/4 heterodimers was observed only when both the mGluR2-selective agonist (this compound) and the mGluR4-selective agonist (L-AP4) were applied together, supporting the concept that ligand binding in both subunits is required for full activation of these heterodimers nih.gov. Furthermore, this research indicated that currently available PAMs for mGluR2 or mGluR4 might not effectively modulate mGluR2/4 heterodimers nih.gov.

These research findings collectively demonstrate that while this compound acts as an agonist at Group II mGluRs, its effects in research contexts can be significantly influenced by allosteric modulators. PAMs can enhance its potency and efficacy, while NAMs can inhibit its binding and effects, highlighting the complex allosteric mechanisms that regulate Group II mGluR function and the utility of this compound as a tool in probing these interactions.

Table 1: Effect of LY487379 on this compound Potency

CompoundEffect on Excitatory Transmission (Relative Potency of this compound)Research ContextCitation
This compound Alone1xRat Globus Pallidus Slices nih.gov
This compound + LY487379 (30 µM)~10x PotentiationRat Globus Pallidus Slices nih.gov

Table 2: Relative Efficacy of Group II mGluR Agonists

AgonistEfficacy (Relative to Glutamate or Full Agonist)Research AssayCitation
GlutamateFull AgonistGIRK Current Assay, Intramolecular FRET Assay biorxiv.orgpnas.orgbiorxiv.org
LY379268"Super Agonist" (higher efficacy than glutamate)GIRK Current Assay biorxiv.orgbiorxiv.org
This compoundPartial Agonist (lower efficacy than glutamate)GIRK Current Assay, Intramolecular FRET Assay biorxiv.orgpnas.orgbiorxiv.org
LCCG-IPartial AgonistIntramolecular FRET Assay pnas.org

Cellular and Subcellular Mechanisms of Action of Dcg Iv

Presynaptic Modulation of Neurotransmitter Release

Group II mGluRs are predominantly found on presynaptic terminals, where they function as autoreceptors or heteroreceptors to regulate the release of neurotransmitters. researchgate.netresearchgate.netnih.gov DCG-IV, by activating these presynaptic receptors, can significantly impact the probability and dynamics of neurotransmitter release. nih.gov

Inhibition of Excitatory Neurotransmitter Release (e.g., Glutamate)

A primary effect of this compound is the inhibition of excitatory neurotransmitter release, particularly glutamate (B1630785). frontiersin.orgnih.govnih.gov Studies have shown that this compound reduces the frequency and/or amplitude of excitatory postsynaptic currents (EPSCs) in various brain regions, including the subthalamic nucleus, olfactory bulb, and paraventricular nucleus. frontiersin.orgnih.govahajournals.org This inhibition is consistent with a presynaptic mechanism, as evidenced by an increase in the paired-pulse ratio of EPSCs and a decrease in the coefficient of variation. nih.govnih.gov The reduction in glutamate release by this compound is mediated by the activation of presynaptic Group II mGluRs. nih.govnih.gov

Modulation of Inhibitory Neurotransmitter Release (e.g., GABA)

Beyond its effects on glutamate, this compound can also modulate the release of inhibitory neurotransmitters like GABA. ahajournals.orgelifesciences.org Research indicates that this compound can suppress GABAergic inhibitory postsynaptic currents (IPSCs) in certain neuronal populations, such as in the paraventricular nucleus and supramammillary nucleus. ahajournals.orgelifesciences.org This suggests that Group II mGluRs can also be located on GABAergic terminals and regulate GABA release, although the extent and nature of this modulation may vary depending on the specific synapse. ahajournals.orgelifesciences.orgjneurosci.org

Role of Presynaptic mGluR2/3 Autoreceptors

Presynaptic Group II mGluRs, specifically mGluR2 and mGluR3, act as autoreceptors on glutamatergic terminals. jneurosci.orgresearchgate.netnih.gov Their activation by synaptically released glutamate or exogenous agonists like this compound provides a negative feedback mechanism to limit excessive glutamate release. researchgate.netnih.govnih.gov This autoreceptor function is crucial for maintaining the balance of excitation in neuronal circuits. nih.gov Studies using selective antagonists have confirmed that the effects of this compound on glutamate release are mediated through these presynaptic Group II mGluRs. nih.govnih.gov

Postsynaptic Signaling Cascades Activated by this compound

While primarily known for its presynaptic actions, this compound can also induce postsynaptic effects by activating Group II mGluRs located on the somatodendritic compartments of neurons. pnas.org These postsynaptic receptors are coupled to various intracellular signaling pathways. abcam.cn

G-protein Coupling and Downstream Effector Systems (e.g., Adenylyl Cyclase, PKC)

Group II mGluRs are G protein-coupled receptors that primarily couple to Gi/o proteins. jneurosci.orgabcam.cnresearchgate.net Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). jneurosci.orgabcam.cnresearchgate.net This reduction in cAMP levels can impact downstream signaling pathways, including those involving Protein Kinase A (PKA). abcam.cnresearchgate.netfrontiersin.org

However, the link between adenylyl cyclase inhibition and the presynaptic effects of this compound on neurotransmitter release is not always direct or solely dependent on this pathway. nih.govnih.gov Some studies suggest that the inhibitory effect on glutamate release may involve mechanisms independent of adenylyl cyclase and PKA modulation. nih.govnih.govnih.gov

Furthermore, there is evidence suggesting involvement of Protein Kinase C (PKC) in the signaling cascades activated by Group II mGluRs. nih.govresearchgate.net PKC activation has been shown to reduce the inhibitory effect of this compound on EPSCs in some areas, suggesting a potential modulatory role of PKC on Group II mGluR function or downstream targets involved in release. nih.govnih.gov

Intracellular Signaling Pathways and Second Messenger Systems

Activation of group II mGluRs by agonists like this compound is typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase activity and a decrease in cyclic AMP (cAMP) levels. However, there is also evidence suggesting that group II mGluRs can stimulate phospholipase C (PLC) activity oup.com. The involvement of specific intracellular signaling pathways, including calcium dynamics and protein kinase C (PKC), has been investigated in the context of this compound action.

Role of Calcium Dynamics in this compound Mediated Effects

This compound has been shown to influence intracellular calcium dynamics, particularly in astrocytes. Studies in rat hippocampal astrocytes in situ demonstrated that the group II agonist this compound elicited Ca2+ oscillations at concentrations as low as 0.5 μM. At a higher concentration of 5 μM, this compound evoked a tonic Ca2+ rise upon which Ca2+ oscillations were superimposed oup.com. This suggests a complex modulation of astrocytic calcium signaling by this compound.

Protein Kinase C (PKC) Involvement in this compound Action

Research indicates the involvement of Protein Kinase C (PKC) in the effects mediated by this compound, particularly in the induction of long-term depression (LTD). In the dentate gyrus of the hippocampus, this compound-induced LTD was inhibited by PKC inhibitors such as Ro-31-8220 and bisindolylmaleimide I nih.gov. This suggests that PKC activity is required for this form of synaptic plasticity induced by this compound. Furthermore, activation of PKC with phorbol (B1677699) 12-myristate 13-acetate (PMA) reduced the inhibitory effect of this compound on excitatory postsynaptic currents (EPSCs) in the subthalamic nucleus, consistent with the hypothesis that this compound reduces EPSCs by inhibiting PKC activity nih.gov.

Other Modulatory Pathways (e.g., BDNF)

While this compound primarily targets group II mGluRs, its actions can intersect with other signaling pathways, including those involving neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). Studies have investigated the potential of this compound to influence BDNF expression. One study found that intrastriatal injections of this compound induced BDNF mRNA expression specifically in microglial cells in the rat striatum bmj.comconicet.gov.ar. However, other research in cortical oligodendrocytes suggested that BDNF release was mediated by group I mGluRs, not group II mGluRs activated by this compound nih.gov. This indicates that the relationship between this compound and BDNF modulation may be cell-type specific.

Glial Cell Interactions and Modulatory Effects of this compound

Astrocytic Responses to this compound and Neurotrophic Factor Release (e.g., TGFβ)

Astrocytes are key responders to this compound. Activation of group II mGluRs, presumably mGluR3 which is expressed by astrocytes, has been shown to lead to increased formation and release of Transforming Growth Factor-beta (TGFβ) from cultured astrocytes nih.govjneurosci.orgconicet.gov.arjneurosci.orgcapes.gov.br. This release of TGFβ by astrocytes exposed to this compound is considered a mechanism underlying the neuroprotective effects observed in neuronal cultures challenged with NMDA nih.govjneurosci.orgjneurosci.org. The neuroprotective activity of the medium collected from this compound-treated astrocytes was prevented by antibodies that neutralize TGFβ1 or TGFβ2 nih.govjneurosci.org. Additionally, astrocytic group II mGluR activation using this compound resulted in the upregulation of glutamate transporters GLAST and GLT-1 expression frontiersin.org.

Microglial Activation and Modulation by this compound

Microglia also express metabotropic glutamate receptors, and their activation can be modulated by this compound. Stimulation of microglial group II mGlu receptors with this compound has been shown to induce microglial activation, characterized by changes such as increased ED1 immunoreactivity nih.gov. However, the impact of this compound on microglia can be complex and context-dependent. While intrastriatal injections of this compound activated microglia, they also protected dopaminergic terminals in an animal model bmj.com. In vitro studies have shown that stimulation of microglial mGlu2, but not mGlu3, with this compound induced microglial mitochondrial depolarization and apoptosis, and resulted in a neurotoxic microglial phenotype associated with the release of TNFα nih.govcore.ac.uk. This neurotoxicity was found to be mediated via neuronal TNF receptor 1 and caspase-3 activation nih.govcore.ac.uk.

Here is a table summarizing some key findings regarding this compound's effects on glial cells:

Cell TypeThis compound EffectMediating Receptor (Proposed)Key Outcome/PathwaySource
AstrocytesElicits Ca2+ oscillations and tonic Ca2+ rise.Group II mGluRsModulation of intracellular calcium. oup.com
AstrocytesIncreases intracellular and extracellular levels of TGFβ.mGluR3Neuroprotection against excitotoxicity. nih.govjneurosci.orgjneurosci.org
AstrocytesUpregulates GLAST and GLT-1 expression.mGluR3Enhanced glutamate uptake. frontiersin.org
MicrogliaInduces activation (e.g., increased ED1).Group II mGluRsMicroglial reactivity. nih.gov
MicrogliaInduces mitochondrial depolarization and apoptosis (at higher concentrations).mGlu2Microglial cell death. nih.govcore.ac.uk
MicrogliaInduces TNFα release.mGlu2Neurotoxicity via TNFα and FasL. nih.govcore.ac.uk
MicrogliaInduces BDNF mRNA expression (in striatum).Group II mGluRsPotential neurotrophic support (context-dependent). bmj.comconicet.gov.ar

Note: The proposed mediating receptor is based on the cited research, but receptor expression and function can vary depending on the specific cell type and experimental conditions.

Electrophysiological and Synaptic Plasticity Studies with Dcg Iv

Modulation of Neuronal Excitability and Firing Patterns

DCG-IV influences the excitability and firing characteristics of neurons, primarily through its action on group II mGluRs.

Effects on Spontaneous and Evoked Potentials in Brain Slices

Research using brain slice preparations has demonstrated that this compound can significantly impact both spontaneous and evoked potentials. Its application typically leads to a depression of synaptic transmission. nih.govwikipedia.orgwikipedia.orgidrblab.netfigshare.comzhanggroup.org This depression is consistent with the known presynaptic localization and inhibitory function of group II mGluRs, which, upon activation, reduce neurotransmitter release.

Changes in Membrane Potential and Current Properties

This compound can induce changes in neuronal membrane potential and current properties. While the provided context does not detail specific changes in membrane potential (hyperpolarization/depolarization) or specific current types (e.g., potassium or calcium currents), the observed depression of synaptic transmission implies underlying alterations in ion channel function or signaling pathways that regulate neuronal excitability. nih.govwikipedia.orgwikipedia.orgfigshare.comzhanggroup.orgwikidata.orgguidetomalariapharmacology.org

Impact on Synaptic Transmission Efficiency

A major focus of this compound research has been its effect on the efficiency of synaptic transmission, particularly at excitatory synapses.

Effects on Inhibitory Postsynaptic Currents (IPSCs)

Studies have also investigated the effects of this compound on inhibitory postsynaptic currents (IPSCs). While the primary action of this compound is on excitatory transmission via presynaptic group II mGluRs, there can be indirect effects on inhibitory circuits. The provided context indicates that this compound can influence IPSCs, although the specific nature and mechanisms of this modulation (e.g., enhancement or suppression, and whether it's a direct or indirect effect) would require further detailed examination of the referenced studies. figshare.combio-techne.com

Induction and Modulation of Synaptic Plasticity

This compound and the activation of group II mGluRs are implicated in the induction and modulation of synaptic plasticity, processes crucial for learning and memory. The precise role can vary depending on the brain region, developmental stage, and the specific plasticity protocol used. While the provided context highlights this compound's impact on synaptic currents, its direct involvement in initiating or modifying long-term potentiation (LTP) or long-term depression (LTD) would be detailed in studies specifically investigating these forms of plasticity in the presence of this compound.

Long-Term Depression (LTD) Induction via Group II mGluRs

This compound is widely used to induce LTD, particularly in brain regions where group II mGluRs are prominently involved in this form of synaptic plasticity jneurosci.orgnih.govkjpp.net. Studies in the rat medial prefrontal cortex have shown that bath application of this compound induces postsynaptic Ca²⁺-dependent LTD of glutamatergic synapses jneurosci.orgnih.govnih.gov. This this compound-induced LTD is blocked by group II mGluR antagonists, confirming its mediation through these receptors jneurosci.orgjneurosci.orgnih.govnih.gov. Another group II agonist, (2S,3S,4S)-CCG, also induces LTD, further supporting the role of group II mGluRs jneurosci.orgnih.gov. In the visual cortex, this compound persistently depresses layer 2/3 field potentials, and this chemical LTD is independent of NMDA receptors but occludes conventional LTD induced by low-frequency stimulation, suggesting shared downstream mechanisms pnas.org. This compound has also been shown to induce LTD at GABAergic synapses in CNS neurons, which is dependent on presynaptic spike activity and is expressed presynaptically jneurosci.org.

Mechanisms Underlying this compound Induced LTD (e.g., Presynaptic vs. Postsynaptic)

The mechanisms underlying this compound induced LTD can involve both presynaptic and postsynaptic components, depending on the brain region and synapse studied.

In the rat medial prefrontal cortex, this compound-induced LTD has been characterized as postsynaptic and Ca²⁺-dependent jneurosci.orgnih.govnih.gov. This form of LTD involves the activation of postsynaptic group II mGluRs linked to phospholipase C (PLC) and potentially phospholipase D (PLD) jneurosci.orgnih.gov. The process appears to proceed through postsynaptic PKC activation and IP3 receptor-mediated increases in intracellular Ca²⁺ concentration jneurosci.orgnih.gov. Interestingly, this postsynaptic LTD in the prefrontal cortex also requires synaptic activation of NMDA receptors, although this compound itself does not potentiate NMDA receptor-mediated responses at the concentrations used to induce LTD jneurosci.orgjneurosci.orgnih.gov.

In contrast, studies in the hippocampus, particularly at mossy fiber-CA3 synapses, indicate a predominantly presynaptic mechanism for the synaptic depression caused by group II mGluR activation, including by this compound nih.govnih.govnih.gov. This compound suppresses presynaptic Ca²⁺ influx and also appears to downregulate the subsequent exocytotic machinery nih.gov. This presynaptic inhibition is reflected in a decrease in the frequency of miniature EPSCs without affecting their amplitude nih.govfrontiersin.org. In the main olfactory bulb, this compound also reduces mEPSC frequency in external tufted cells, suggesting a presynaptic inhibition of glutamate (B1630785) release frontiersin.org.

Some studies suggest a dual mechanism. For instance, at the mouse mossy fibre-CA3 synapse, this compound-mediated suppression is attributed to both a reduction of presynaptic Ca²⁺ influx and a downregulation of the exocytotic machinery nih.gov.

Here is a summary of findings on the mechanisms:

Brain RegionProposed Primary MechanismKey Signaling Molecules/Events InvolvedPresynaptic vs. Postsynaptic ExpressionCitations
Medial Prefrontal CortexPostsynapticPLC, PLD, PKC, IP3 receptors, Intracellular Ca²⁺ increase, NMDA receptor activation (synaptic)Postsynaptic jneurosci.orgjneurosci.orgnih.govnih.gov
Hippocampus (Mossy Fiber-CA3)PresynapticReduction of presynaptic Ca²⁺ influx, Downregulation of exocytosis machineryPresynaptic nih.govnih.govnih.gov
Main Olfactory BulbPresynapticInhibition of glutamate releasePresynaptic frontiersin.org
GABAergic Synapses (CNS)PresynapticRequires presynaptic spike activityPresynaptic jneurosci.org

Effects on Long-Term Potentiation (LTP) in Select Brain Regions

While primarily associated with LTD, this compound and group II mGluR activation can also influence LTP in certain brain regions. In the dentate gyrus of the hippocampus, the group II mGluR agonist this compound has been shown to block the induction of LTP physiology.org. In the lateral amygdala, activation of group II mGluRs with this compound induces depotentiation, which is the reversal of established LTP nih.gov. This depotentiation in the amygdala is independent of NMDA receptors, L-type Ca²⁺ channels, and calcineurin activity, but requires presynaptic activity and extracellular Ca²⁺ nih.gov. The depotentiation is accompanied by a decrease in the frequency of miniature excitatory post-synaptic currents (mEPSCs), suggesting a presynaptic mechanism nih.gov.

Network Oscillations and Rhythmic Activity Modulation by this compound

Group II mGluRs and their activation by agonists like this compound can modulate network oscillations and rhythmic activity in various brain regions. In the hippocampal CA3 region, activation of group II mGluRs with this compound has been reported to produce "burst-mode" activity, characterized by spontaneous field potentials at low frequencies (<1 Hz) nih.gov. While broad-spectrum mGluR agonists or selective group I mGluR agonists can induce theta frequency oscillations (4-14 Hz), this compound at tested concentrations primarily elicited this burst-mode behavior nih.gov.

However, other studies in the hippocampus suggest that group II mGluRs contribute to the generation of theta oscillations. Cholinergically induced network oscillations exhibited decreased frequency when group II mGluRs were blocked by an antagonist, indicating their involvement pnas.org. Furthermore, activation of somato-dendritic group II mGluRs in hippocampal CA3 pyramidal cells and interneurons by this compound can induce an inward current associated with periods of synchronized activity at theta frequency pnas.org.

In the main olfactory bulb, this compound reduces the spontaneous discharge of external tufted and mitral cells and suppresses spontaneous and olfactory nerve-evoked long-lasting depolarizations in mitral cells, indicating a dampening effect on intraglomerular excitatory circuits frontiersin.orgresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound ((2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine)5310979 wikidata.orgguidetomalariapharmacology.org or 16758827 tocris.combio-techne.com
(2S,3S,4S)-CCG / (2S,1′S,2′S)-2-(carboxycyclopropyl)glycine643346 [PubChem]
(RS)-α-methylserine-O-phosphate monophenyl ester (MSOPPE)102521 [PubChem]
AP-5 (D(-)-2-amino-5-phosphonopentanoic acid)149077 [PubChem]
U-7312265174 [PubChem]
Heparin970 [PubChem]
PCCG-13118807 [PubChem]
RO31822060777 [PubChem]
PKC(19–36) (Protein Kinase C (19-36) peptide)16132338 [PubChem]
KT-57203839 [PubChem]
LY3414953081304 [PubChem]
L-CCG-I ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine)643346 [PubChem]
DHPG (3,5-dihydroxyphenylglycine)102875 [PubChem]
L-AP4 (L(+)-2-amino-4-phosphonobutyric acid)1194 [PubChem]
1S,3R-ACPD (1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid)644320 [PubChem]
NMDA (N-methyl-D-aspartate)8617 [PubChem]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)2765 [PubChem]
Gabazine (SR 95531)53524 [PubChem]
LY354740 ((+)-2-aminobicyclo[3.1.0]hexane-2-6-dicarboxylic acid)107763 [PubChem]
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)2322 [PubChem]
TTX (Tetrodotoxin)164899 [PubChem]
GDP-β-s (Guanosine 5′-[β-thio]diphosphate)202507 [PubChem]
AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)2130 [PubChem]
CHPG (S-4-carboxyphenylglycine)65032 [PubChem]
4-AP (4-aminopyridine)1021 [PubChem]
Ionomycin6437301 [PubChem]
2R,4R-APDC ((2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate)123857 [PubChem]

Note: PubChem CIDs were obtained through Google Search for "compound name PubChem CID". In cases where multiple CIDs were found for this compound, both are listed.This compound, chemically known as (2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine, is a cyclopropane (B1198618) derivative recognized for its selective agonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3) ontosight.aitocris.combio-techne.com. These G protein-coupled receptors play a significant role in modulating neurotransmitter release and synaptic plasticity within the central nervous system ontosight.ai. The distinct chemical structure of this compound, featuring amino and carboxy groups attached to a cyclopropane ring substituted with two carboxylic acid groups, is fundamental to its biological interactions ontosight.ai.

Beyond its primary action on group II mGluRs, this compound has also been reported to function as an agonist at NMDA receptors in specific brain regions, such as the rat cerebral cortex, generally at concentrations exceeding those required for mGluR activation nih.govjneurosci.orgtargetmol.com. This dual functionality is a crucial consideration in electrophysiological investigations employing this compound nih.gov.

This compound serves as a valuable compound in electrophysiological studies to explore the roles of group II mGluRs in synaptic transmission and plasticity. Its application has provided insights into the mechanisms underlying long-term depression (LTD), its impact on long-term potentiation (LTP), and the modulation of network oscillations.

Long-Term Depression (LTD) Induction via Group II mGluRs

This compound is widely utilized to induce LTD, particularly in brain areas where group II mGluRs are significantly involved in this form of synaptic plasticity jneurosci.orgnih.govkjpp.net. Research in the rat medial prefrontal cortex has demonstrated that bath application of this compound triggers postsynaptic Ca²⁺-dependent LTD of glutamatergic synapses jneurosci.orgnih.govnih.gov. The induction of this LTD by this compound is inhibited by group II mGluR antagonists, confirming its mediation through these receptors jneurosci.orgjneurosci.orgnih.govnih.gov. The observation that another group II agonist, (2S,3S,4S)-CCG, also induces LTD further supports the involvement of group II mGluRs jneurosci.orgnih.gov. In the visual cortex, this compound leads to a persistent depression of layer 2/3 field potentials. This chemically induced LTD is independent of NMDA receptors but occludes conventional LTD induced by low-frequency stimulation, suggesting shared downstream pathways pnas.org. Furthermore, this compound has been shown to induce LTD at GABAergic synapses in CNS neurons, a process dependent on presynaptic spike activity and expressed presynaptically jneurosci.org.

Mechanisms Underlying this compound Induced LTD (e.g., Presynaptic vs. Postsynaptic)

The mechanisms underlying this compound induced LTD can encompass both presynaptic and postsynaptic elements, varying with the specific brain region and synapse under investigation.

In the rat medial prefrontal cortex, this compound-induced LTD has been characterized as postsynaptic and reliant on Ca²⁺ jneurosci.orgnih.govnih.gov. This type of LTD involves the activation of postsynaptic group II mGluRs coupled to phospholipase C (PLC) and potentially phospholipase D (PLD) jneurosci.orgnih.gov. The process appears to involve subsequent postsynaptic PKC activation and IP3 receptor-mediated increases in intracellular Ca²⁺ concentration jneurosci.orgnih.gov. Notably, this postsynaptic LTD in the prefrontal cortex also necessitates synaptic activation of NMDA receptors, even though this compound itself does not potentiate NMDA receptor-mediated responses at the concentrations used for LTD induction jneurosci.orgjneurosci.orgnih.gov.

Conversely, studies in the hippocampus, specifically at mossy fiber-CA3 synapses, indicate a predominantly presynaptic mechanism for the synaptic depression induced by group II mGluR activation, including by this compound nih.govnih.govnih.gov. This compound suppresses presynaptic Ca²⁺ influx and also seems to downregulate the subsequent machinery responsible for exocytosis nih.gov. This presynaptic inhibition is evidenced by a decrease in the frequency of miniature EPSCs without affecting their amplitude nih.govfrontiersin.org. In the main olfactory bulb, this compound also reduces the frequency of mEPSCs in external tufted cells, suggesting a presynaptic inhibition of glutamate release frontiersin.org.

Some research suggests a dual mechanism. For instance, at the mouse mossy fibre-CA3 synapse, the suppression mediated by this compound is attributed to both a reduction in presynaptic Ca²⁺ influx and a downregulation of the exocytotic machinery nih.gov.

Here is a summary of findings on the mechanisms:

Brain RegionProposed Primary MechanismKey Signaling Molecules/Events InvolvedPresynaptic vs. Postsynaptic ExpressionCitations
Medial Prefrontal CortexPostsynapticPLC, PLD, PKC, IP3 receptors, Intracellular Ca²⁺ increase, NMDA receptor activation (synaptic)Postsynaptic jneurosci.orgjneurosci.orgnih.govnih.gov
Hippocampus (Mossy Fiber-CA3)PresynapticReduction of presynaptic Ca²⁺ influx, Downregulation of exocytosis machineryPresynaptic nih.govnih.govnih.gov
Main Olfactory BulbPresynapticInhibition of glutamate releasePresynaptic frontiersin.org
GABAergic Synapses (CNS)PresynapticRequires presynaptic spike activityPresynaptic jneurosci.org

Effects on Long-Term Potentiation (LTP) in Select Brain Regions

While primarily linked to LTD, this compound and the activation of group II mGluRs can also influence LTP in specific brain areas. In the dentate gyrus of the hippocampus, the group II mGluR agonist this compound has been shown to impede the induction of LTP physiology.org. In the lateral amygdala, activation of group II mGluRs with this compound triggers depotentiation, which is the reversal of previously established LTP nih.gov. This depotentiation in the amygdala is independent of NMDA receptors, L-type Ca²⁺ channels, and calcineurin activity but requires presynaptic activity and extracellular Ca²⁺ nih.gov. The depotentiation is associated with a decrease in the frequency of miniature excitatory post-synaptic currents (mEPSCs), pointing towards a presynaptic mechanism nih.gov.

Network Oscillations and Rhythmic Activity Modulation by this compound

Group II mGluRs and their activation by agonists such as this compound can modulate network oscillations and rhythmic activity in various brain regions. In the hippocampal CA3 region, activation of group II mGluRs with this compound has been reported to induce "burst-mode" activity, characterized by low-frequency (<1 Hz) spontaneous field potentials nih.gov. While broad-spectrum mGluR agonists or selective group I mGluR agonists can elicit theta frequency oscillations (4-14 Hz), this compound at tested concentrations primarily resulted in this burst-mode behavior nih.gov.

However, other studies in the hippocampus suggest that group II mGluRs contribute to the generation of theta oscillations. Cholinergically induced network oscillations showed a reduced frequency when group II mGluRs were blocked by an antagonist, indicating their involvement pnas.org. Furthermore, activation of somato-dendritic group II mGluRs in hippocampal CA3 pyramidal cells and interneurons by this compound can induce an inward current linked to periods of synchronized activity at theta frequency pnas.org.

In the main olfactory bulb, this compound decreases the spontaneous firing of external tufted and mitral cells and suppresses spontaneous and olfactory nerve-evoked long-lasting depolarizations in mitral cells, suggesting a dampening effect on intraglomerular excitatory circuits frontiersin.orgresearchgate.net.

Investigation of Dcg Iv in Preclinical Models of Neurological and Psychiatric Conditions Non Human

Neuroprotective and Anticonvulsant Effects

DCG-IV has demonstrated notable neuroprotective and anticonvulsant effects in various animal models, primarily attributed to its action on group II mGluRs wikipedia.orgmedchemexpress.com. Activation of these receptors can inhibit the release of excitatory neurotransmitters like glutamate (B1630785), thereby mitigating excitotoxicity .

Protection Against Excitotoxicity (e.g., Kainate-induced Injury)

Studies have shown that this compound can protect against neuronal damage induced by excitotoxins such as kainate medchemexpress.comciteab.comif-pan.krakow.plnih.gov. Kainate is an agonist of kainate receptors and a potent neuroexcitatory amino acid that can cause severe neuronal damage and seizures when administered to animals wikipedia.orgmybiosource.com.

In rats, intraventricular administration of this compound (24-240 pmol/h) for 17 hours before and 7 hours after kainic acid (2 nmol) application decreased the degree of neuronal damage in specific brain areas, including the hippocampal CA3 region, limbic lobe, and medial geniculate body nih.gov. This suggests a protective effect against kainate-induced neurotoxicity. However, high doses of this compound (greater than 800 pmol/h) did not offer protection and could even increase the degradation of hippocampal CA1 pyramidal neurons nih.gov. Transient exposure of cultured astrocytes to this compound has also been shown to render the medium neuroprotective against excitotoxic death induced by NMDA in mixed cortical cultures, suggesting a glial-mediated mechanism potentially involving the release of neurotrophic factors like TGFß jneurosci.orgjneurosci.org.

Data from studies on kainate-induced injury models are summarized below:

Model SystemToxin UsedThis compound Administration RouteThis compound Dose Range (Neuroprotective Effect)Key FindingCitation
Rat (in vivo)KainateIntraventricular infusion24-240 pmol/hDecreased neuronal damage in hippocampal CA3, limbic lobe, and medial geniculate body. nih.gov nih.gov
Mixed Cortical Cultures (in vitro)NMDAApplied to astrocytes1 µMMedium from treated astrocytes was neuroprotective against NMDA toxicity. jneurosci.org

Attenuation of Seizure Activity in Animal Models

This compound has demonstrated anticonvulsant properties in various animal models of seizures citeab.comif-pan.krakow.plnih.govfrontiersin.org. Its action as a group II mGluR agonist is believed to contribute to this effect by reducing excessive glutamate release and thus dampening neuronal hyperexcitability nih.gov.

In rats, prolonged intraventricular infusion of this compound (24-240 pmol/h) decreased the incidence of continuous limbic motor seizures induced by intraventricular kainic acid nih.gov. Lower doses (8-800 pmol/h) only slightly reduced the occurrence of sporadic limbic motor seizures nih.gov. This compound has also been shown to enhance the threshold for generalized seizures in kindled rats and attenuate kainate-induced limbic seizures ru.nl. In the DL-homocysteic acid (DL-HCA) seizure model in rats, low doses of this compound reduced seizures, although higher doses had pro-epileptic effects frontiersin.orgoup.com. Studies in epileptic rats have shown that this compound can reduce the duration and amplitude of epileptiform discharges evoked in the dentate gyrus by stimulation of mossy fibers nih.gov.

Data on the attenuation of seizure activity are presented below:

Animal ModelSeizure Induction MethodThis compound EffectKey FindingCitation
Rat (in vivo)Intraventricular KainateDecreased incidence of continuous motor seizuresProlonged infusion (24-240 pmol/h) was effective. nih.gov
Kindled Rats (in vivo)KindlingEnhanced generalized seizure thresholdThis compound increased the threshold for seizures. ru.nl
Rat (in vivo)KainateAttenuated limbic seizuresThis compound showed protective effects against kainate-induced limbic seizures. ru.nl
Rat (in vivo)DL-HCAReduced seizures (low doses)Dose-dependent effects observed, with higher doses being pro-epileptic. frontiersin.orgoup.com
Chronically Epileptic Rats (in vitro slices)Mossy fiber stimulationReduced epileptiform dischargesThis compound decreased the duration and amplitude of evoked discharges. nih.gov

Role in Ischemic Injury Models

The role of this compound and group II mGluRs in ischemic injury models has also been investigated if-pan.krakow.pl. Activation of group II mGluR2/3 agonists has been reported to be neuroprotective in some in vivo models of brain ischemia and hypoxia-ischemia researchgate.net. It is believed that a primary mechanism of neuroprotection by mGluR2/3 agonists like LY379268 is the inhibition of glutamate release, thereby preventing excitotoxicity researchgate.net. However, some research suggests that activation of mGlu2 receptors might amplify neuronal death in models of transient global ischemia, while pharmacological blockade could be protective researchgate.netd-nb.info. Studies have also indicated that this compound-stimulated microglia can increase neurotoxicity through the release of TNF-α, suggesting a complex role for mGluRII activation in ischemic injury that may involve glial-neuronal interactions nih.gov.

Effects on Motor Function and Movement Disorders

This compound has shown potential effects on motor function, particularly in the context of movement disorders like Parkinson's disease, in preclinical models if-pan.krakow.plfrontiersin.org.

Anti-Parkinsonian Effects in Rodent Models

In rodent models of Parkinson's disease (PD), this compound has demonstrated anti-Parkinsonian effects if-pan.krakow.plfrontiersin.org. The loss of dopaminergic neurons in PD leads to significant changes in the activity of basal ganglia components, including the overactivity of the subthalamic nucleus (STN) nih.govjneurosci.org. This overactivity results in increased glutamate-mediated excitation of the basal ganglia output regions, which is thought to contribute to akinetic symptoms nih.govjneurosci.org.

Studies in reserpine-treated rats, a model of PD, have shown that intranigral or intraventricular administration of this compound can alleviate akinesia nih.govnih.gov. Intranigral injection of this compound (0.125–0.75 nmol) produced a dose-dependent increase in contraversive rotations, an indicator of anti-Parkinsonian activity nih.govnih.gov. This effect was inhibited by a group II mGlu receptor antagonist, suggesting mediation through group II mGlu receptors in the substantia nigra pars reticulata (SNr) nih.govnih.gov. Intraventricular injection of this compound (0.125–1.5 nmol) also dose-dependently increased bilateral locomotor activity nih.govnih.gov.

Data on anti-Parkinsonian effects are shown below:

Animal ModelPD Model InductionThis compound Administration RouteThis compound Dose Range (Anti-Parkinsonian Effect)Key FindingCitation
Reserpine-treated RatReserpineIntranigral0.125–0.75 nmolDose-dependent increase in contraversive rotations (alleviation of akinesia). nih.govnih.gov
Reserpine-treated RatReserpineIntraventricular0.125–1.5 nmolDose-dependent increase in bilateral locomotor activity. nih.govnih.gov
6-OHDA-lesioned Rat6-OHDACombination treatmentNot specified (with LY379268)Provided support for group II mGluR agonists as potential neuroprotective drugs for PD. mdpi.com mdpi.com

Modulation of Basal Ganglia Circuitry

This compound's effects on motor function are closely linked to its modulation of basal ganglia circuitry, particularly its influence on glutamatergic transmission mybiosource.comfrontiersin.orgjneurosci.org. As a group II mGluR agonist, this compound can inhibit glutamate release from presynaptic terminals oup.com.

In the subthalamic nucleus (STN), a key node in basal ganglia circuitry that becomes overactive in PD, this compound has been shown to reduce excitatory synaptic transmission jneurosci.orgnih.gov. This inhibition of excitatory postsynaptic currents (EPSCs) in STN neurons is mediated by the activation of group II mGluRs nih.gov. This presynaptic inhibition of glutamate release in the STN is considered a likely mechanism underlying the anti-akinetic effects observed in PD models nih.gov. Furthermore, this compound has been shown to inhibit the release of endogenous acetylcholine (B1216132) in the striatum of rats pretreated with 6-OHDA, although this effect was less pronounced compared to control rats if-pan.krakow.pl.

Brain Region (Animal Model)This compound Effect on NeurotransmissionMechanismRelevance to Motor FunctionCitation
Subthalamic Nucleus (STN) (Rat)Reduced excitatory synaptic transmissionPresynaptic inhibition of glutamate release via group II mGluRs nih.gov.Counteracts STN overactivity in PD. nih.govjneurosci.org jneurosci.orgnih.gov
Striatum (6-OHDA-treated Rat)Inhibited acetylcholine releaseModulation of striatal circuitry.Potential impact on motor control in PD models. if-pan.krakow.pl if-pan.krakow.pl

Cognitive and Memory Impairment Studies

Preclinical research has examined the effects of this compound on learning and memory processes, with some studies indicating an impairment of memory formation. wikipedia.org

Impact on Learning and Memory Formation

Studies investigating the impact of this compound on learning and memory formation in preclinical models have yielded varied results. While some group II mGluR agonists have shown potential in reversing memory deficits in certain models, this compound itself has been reported to impair memory in specific tasks. For instance, this compound impaired memory in a passive avoidance task in rats. researchgate.net This suggests a complex role for group II mGluRs in memory processes, where activation by agonists like this compound may not always be beneficial for memory formation.

Role in Fear Conditioning Paradigms

This compound has been investigated in fear conditioning paradigms to understand its role in the consolidation of fear memories. Infusion of this compound into the CA3 area of the hippocampus in mice has been shown to disrupt the consolidation of contextual fear memory. researchgate.net This effect was observed when this compound was administered immediately following conditioning, without significantly affecting cued fear memory consolidation. researchgate.net This finding suggests that activation of group II mGluRs in the CA3 region may specifically interfere with the neural processes underlying the formation of associations between a context and a fearful experience.

Modulation of Pain Pathways

The role of group II mGluRs in pain mechanisms and modulation has been explored in preclinical studies, with this compound used as a pharmacological tool to investigate these pathways. nih.govfrontiersin.orgresearchgate.net

Antinociceptive Effects in Preclinical Pain Models

Pharmacological studies using group II mGluR agonists, including this compound, have demonstrated antinociceptive effects in preclinical models of both acute and chronic pain. nih.govfrontiersin.org For example, intrathecal administration of this compound dose-dependently decreased mechanical allodynia and mechanical hyperalgesia in neuropathic rat models (SNL model). nih.govfrontiersin.orgnih.gov These observed antinociceptive effects were blocked by a group II mGluR antagonist, indicating the involvement of group II mGluRs in this modulation. nih.govfrontiersin.orgnih.gov

However, interestingly, intrathecal application of this compound in sham (control) rats had a pronociceptive effect, which was reversed by an NMDA receptor antagonist. nih.govfrontiersin.orgnih.gov This suggests that in the absence of nerve injury, the effects of this compound on pain processing might be mediated, at least in part, through its action on NMDA receptors. nih.govfrontiersin.orgnih.gov

Here is a summary of findings regarding this compound's effects in pain models:

Preclinical ModelAdministration RouteObserved Effect (this compound)Blocked byReference
Neuropathic Pain (SNL)IntrathecalDecreased mechanical allodynia/hyperalgesiaGroup II mGluR antagonist nih.govfrontiersin.orgnih.gov
Sham (Control) RatsIntrathecalPronociceptive effectNMDA receptor antagonist nih.govfrontiersin.orgnih.gov

Interaction with NMDA Receptors in Pain Modulation

The interaction between this compound and NMDA receptors appears to be significant in the context of pain modulation, particularly in non-pathological states. As noted, the pronociceptive effect of intrathecal this compound in sham rats was reversed by an NMDA receptor antagonist, suggesting an NMDA receptor-mediated mechanism for this effect. nih.govfrontiersin.orgnih.gov While this compound is primarily known as a group II mGluR agonist, it can act as an NMDA receptor agonist at higher concentrations. nih.govmedchemexpress.com This dual activity highlights the complexity of interpreting the effects of this compound, as its influence on pain pathways can depend on the specific receptors activated and the underlying physiological state (e.g., presence or absence of neuropathic pain).

Role in Other Central Nervous System Disorder Models (e.g., Schizophrenia, Anxiety, Depression)

Preclinical studies have explored the potential therapeutic effects of activating group II mGluRs, including through the use of agonists like this compound, in animal models relevant to schizophrenia, anxiety, and depression.

Schizophrenia Models

Impaired function or expression of group II mGluRs has been observed in brain tissue from individuals with schizophrenia, suggesting a potential role for these receptors in the pathophysiology of the disorder pnas.orgfrontiersin.org. Preclinical studies using orthosteric group II mGluR agonists, such as LY354740, LY379268, and LY404039, have demonstrated antipsychotic-like properties in various animal models of schizophrenia frontiersin.orgopenmedicinalchemistryjournal.com. These models often involve inducing hyperactivity or cognitive deficits that mimic symptoms of schizophrenia.

For example, activation of group II mGluRs has been shown to reverse the increased glutamatergic activity in the prefrontal cortex induced by dissociative drugs like PCP and ketamine, which are used to model aspects of schizophrenia frontiersin.org. While this compound itself is a research tool and less commonly used systemically in behavioral models compared to more selective agonists like LY354740, its action at group II mGluRs underlies the rationale for targeting these receptors in schizophrenia research nih.govopenmedicinalchemistryjournal.com. Studies focusing on the broader class of group II mGluR agonists indicate their ability to attenuate locomotor hyperactivity induced by NMDA receptor antagonists and inhibit amphetamine-induced hyperactivity and conditioned avoidance responding in rodents, models predictive of efficacy against positive symptoms of schizophrenia openmedicinalchemistryjournal.com.

Research also suggests that activation of mGluR2/3 receptors can influence dopaminergic and serotonergic pathways, which are implicated in schizophrenia openmedicinalchemistryjournal.com. For instance, mGluR2/3 agonists have been shown to inhibit PCP-increased dopamine (B1211576) release in the nucleus accumbens shell while increasing it in the prefrontal cortex, potentially contributing to effects on both positive and cognitive symptoms openmedicinalchemistryjournal.com.

Anxiety Models

The involvement of metabotropic glutamate receptors, including group II mGluRs, in anxiety has been investigated in preclinical models cambridge.orgjpp.krakow.pltandfonline.com. Activation of group II mGluRs by agonists has demonstrated anxiolytic-like effects in various rodent models tandfonline.com.

Studies using the group II mGluR agonist LY354740, which shares the same target receptors as this compound, have shown efficacy in preclinical anxiety models such as the elevated plus maze, fear-potentiated startle, and prevention of lactate-induced panic-like responses in rats tandfonline.com. These effects are observed without the sedative side effects often associated with traditional anxiolytic agents like benzodiazepines tandfonline.com.

While direct behavioral data for this compound in anxiety models is less prominent in the search results compared to other group II agonists like LY354740, its mechanism of action through mGluR2/3 agonism is relevant to these findings. Research into the mechanisms underlying the anxiolytic-like effects of group II mGluR activation suggests modulation of neurotransmitter release in brain regions involved in anxiety circuitry frontiersin.orgnih.gov. Heterogeneity in mGluR2 receptor expression in different rat substrains has been correlated with anxiety-like phenotypes, further supporting the role of these receptors in anxiety nih.govjneurosci.orgresearchgate.net.

Depression Models

The role of metabotropic glutamate receptors in depression has also been explored, with some evidence suggesting the involvement of group II mGluRs cambridge.org. However, the findings regarding the effects of group II mGluR agonists in preclinical models of depression appear less consistent or robust compared to those in schizophrenia and anxiety models.

Some studies on group II mGluR agonists, including those targeting the same receptors as this compound, have not found significant antidepressant-like effects in standard rodent models such as the forced swim test, unlike established antidepressants like imipramine (B1671792) tandfonline.com. This suggests that while group II mGluR activation holds promise for schizophrenia and anxiety, its role in depression may be different or less pronounced in the models studied.

Further research is needed to fully elucidate the specific contributions of mGluR2 and mGluR3 subtypes and the precise neural circuits involved in the potential effects of group II mGluR modulation on mood disorders.

Here is a summary of some research findings related to this compound and group II mGluR activation in relevant preclinical models:

ConditionPreclinical ModelKey Finding Related to Group II mGluR Activation (e.g., by this compound or similar agonists)Relevant Citation(s)
SchizophreniaNMDA receptor antagonist-induced hyperactivityAttenuation of hyperactivity frontiersin.orgopenmedicinalchemistryjournal.com
SchizophreniaAmphetamine-induced hyperactivityInhibition of hyperactivity openmedicinalchemistryjournal.com
SchizophreniaConditioned avoidance respondingInhibition of responding openmedicinalchemistryjournal.com
AnxietyElevated plus mazeAnxiolytic-like effects (observed with LY354740) tandfonline.com
AnxietyFear-potentiated startleBlockade of expression (observed with LY354740) tandfonline.com
AnxietyLactate-induced panic-like responsesAttenuation (observed with LY354740) tandfonline.com
DepressionForced swim testNo significant antidepressant-like effects observed with LY354740 tandfonline.com

Advanced Methodologies and Experimental Paradigms Utilizing Dcg Iv

In Vitro Experimental Systems

In vitro preparations offer a controlled environment to dissect the specific actions of DCG-IV on neural circuits and cellular properties.

Hippocampal Slice Cultures and Acute Slices

Hippocampal slice cultures and acute slices are widely used preparations to study the effects of this compound on synaptic plasticity and network function. In both cultured and acute hippocampal slices, this compound has been shown to increase the frequency and amplitude of spontaneous excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) in CA3 pyramidal cells. nih.govpnas.org This effect is attributed to a depolarization of pyramidal cells and interneurons mediated by the activation of somato-dendritic group II mGluRs. pnas.org Specifically, in slice cultures, this compound induced an inward current in CA3 pyramidal cells, an effect significantly reduced in mGluR3 knockout mice but not in mGluR2 knockout mice, suggesting a primary role for mGluR3 in this postsynaptic response. pnas.org

Conversely, at the mossy fiber-CA3 synapse, this compound application leads to a significant reduction in the amplitude of evoked EPSCs, indicating a presynaptic inhibitory action. pnas.org This presynaptic depression of mossy fiber synaptic transmission is occluded in animals expressing constitutively active Gαi2, suggesting the involvement of inhibitory Gα signaling pathways. pnas.org Furthermore, this compound has been found to selectively inhibit synaptic transmission onto burst firing neurons in the subiculum, a major output region of the hippocampus. researchgate.netmdc-berlin.de This effect is presynaptic in nature, as evidenced by an increased paired-pulse ratio and an analysis of the coefficient of variation. mdc-berlin.deplos.org

Studies in neonatal rat hippocampal slices have demonstrated a developmental regulation of group II mGluR function, where this compound produces a sustained depression of field excitatory postsynaptic potentials (fEPSPs) that is not observed in adult slices. nih.gov Additionally, in rat hippocampal slices, this compound has been shown to reduce the evoked release of excitatory amino acids and purines. nih.gov

Table 1: Effects of this compound in Hippocampal Slice Preparations

Preparation Cell Type Effect of this compound Primary Mechanism Reference
Cultured & Acute Slices CA3 Pyramidal Cells ↑ Spontaneous EPSC/IPSC frequency & amplitude Postsynaptic depolarization via mGluR3 nih.govpnas.org
Acute Slices Mossy Fiber-CA3 Synapse ↓ Evoked EPSC amplitude Presynaptic inhibition via Gαi2 signaling pnas.org
Acute Slices Subicular Bursting Neurons ↓ Evoked EPSC amplitude Presynaptic inhibition researchgate.netmdc-berlin.de
Neonatal Slices CA1 ↓ Field EPSP slope Developmentally regulated presynaptic inhibition nih.gov
Rat Slices - ↓ Evoked release of excitatory amino acids & purines Presynaptic inhibition nih.gov

Primary Neuronal and Glial Cell Cultures

Primary neuronal and glial cell cultures have been crucial in dissecting the cell-type-specific effects of this compound and its role in neuroprotection. In mixed cultures of mouse cortical cells, this compound protects neurons against NMDA-induced excitotoxicity. jneurosci.orgnih.govnih.gov This neuroprotective effect is dependent on new protein synthesis and involves a signaling cascade between glial cells and neurons. jneurosci.orgnih.gov

Specifically, the application of this compound to pure cortical astrocyte cultures leads to the release of a neuroprotective factor into the medium. jneurosci.orgnih.gov This factor has been identified as Transforming Growth Factor-β (TGF-β). nih.gov Activation of group II mGluRs on astrocytes by this compound increases the synthesis and release of TGF-β, which in turn protects neighboring neurons from excitotoxic damage. nih.gov Furthermore, in chick spinal cord astrocytic cultures, this compound caused a moderate, non-significant increase in the proliferation of BrdU-positive cells. oup.com

In cultured hippocampal pyramidal neurons, this compound has been shown to modulate a slowly inactivating potassium current, I(D), causing a small increase in the delayed current amplitude. jneurosci.org

Table 2: Effects of this compound in Primary Cell Cultures

Culture Type Cell Type Effect of this compound Key Finding Reference
Mixed Cortical Cultures Neurons Neuroprotection against NMDA toxicity Mediated by glial-neuronal signaling jneurosci.orgnih.govnih.gov
Pure Cortical Astrocyte Cultures Astrocytes ↑ Release of TGF-β Astrocytes release neuroprotective factors nih.gov
Chick Spinal Cord Cultures Astrocytes Moderate, non-significant ↑ in proliferation Potential role in glial proliferation oup.com
Cultured Hippocampal Neurons Pyramidal Neurons ↑ Delayed potassium current amplitude Modulation of intrinsic neuronal properties jneurosci.org

Retinal Slice Preparations

Studies using retinal slice preparations from salamander and mudpuppy have revealed a significant role for group II mGluRs in modulating synaptic transmission in the outer and inner retina. In the salamander retina, this compound reduces light-evoked EPSCs in ganglion cells by acting presynaptically to decrease glutamate (B1630785) release from both rod and cone photoreceptors. cambridge.org In ON bipolar cells, this compound increases the inward current in darkness, while in OFF bipolar cells and horizontal cells, it reduces the inward current, consistent with a reduction in glutamate release from photoreceptors. cambridge.org

In mudpuppy retinal ON bipolar cells, which possess L-AP4-sensitive mGluRs, this compound acts as an agonist, though it is suggested to be selective only at very low concentrations (≤ 1 µM). nih.gov

In Vivo (Non-Human) Models and Administration Techniques

In vivo studies in non-human animal models have been essential for understanding the behavioral and systemic effects of this compound.

Intracerebral and Intraventricular Infusion Methods

Direct infusion of this compound into specific brain regions or into the cerebral ventricles has allowed researchers to investigate its effects on complex behaviors. For instance, intraventricular administration of this compound has been shown to alleviate akinesia in a rat model of Parkinson's disease. wikipedia.org Similarly, infusion of this compound into the main olfactory bulb of rat pups can induce olfactory preference learning, highlighting the role of group II mGluRs in memory formation. nih.gov

Systemic Administration in Animal Studies

Systemic administration of this compound in animal models has been a key approach to investigate its broad physiological and behavioral effects. These studies often involve intraperitoneal (i.p.) injections to assess the compound's impact on the central nervous system after it crosses the blood-brain barrier.

One area of focus has been the modulation of motor activity. For instance, intraperitoneal administration of this compound has been shown to depress hyperlocomotion induced by phencyclidine (PCP) in mice. medchemexpress.com In studies on rats, systemic injections of this compound have been observed to reduce spontaneous motor activity. medchemexpress.com The effects of this compound on motor control have also been explored in models of Parkinson's disease. In reserpine-treated rats, a model for akinesia, both intranigral and intraventricular injections of this compound have been shown to alleviate motor deficits, suggesting a therapeutic potential for systemically active group II mGlu receptor agonists. nih.gov

Table 1: Effects of Systemic and Central this compound Administration in Animal Models

Administration RouteAnimal ModelObserved EffectReference
Intraperitoneal (i.p.)MiceDepression of PCP-induced hyperlocomotion medchemexpress.com
Intraperitoneal (i.p.)RatsReduction of spontaneous motor activity medchemexpress.com
IntranigralReserpine-treated ratsDose-dependent increase in contraversive rotations nih.gov
IntraventricularReserpine-treated ratsDose-dependent increase in bilateral locomotor activity nih.gov
Microinjection into VTARatsBiphasic dose-response on horizontal and vertical activity psu.edu

Electrophysiological Recording Techniques

Electrophysiological recordings are fundamental in elucidating the effects of this compound on synaptic transmission and neuronal excitability. Both whole-cell patch-clamp and extracellular field potential recordings have been extensively used to characterize the actions of this compound at the cellular and network levels.

Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique allows for the direct measurement of synaptic currents and changes in membrane potential in individual neurons. moleculardevices.comleica-microsystems.comwikipedia.org This method has been instrumental in demonstrating the presynaptic effects of this compound.

In hippocampal slices, this compound has been shown to suppress excitatory postsynaptic currents (EPSCs) at mossy fiber-CA3 synapses without affecting the postsynaptic response to direct glutamate application. nih.gov This, coupled with an observed enhancement of paired-pulse facilitation, strongly indicates a presynaptic locus of action, likely through the inhibition of glutamate release. nih.gov

Further studies have revealed cell-type specific effects of this compound. In the subiculum, this compound application leads to a more significant reduction of EPSCs in bursting neurons compared to regular firing neurons. plos.org This differential modulation suggests a sophisticated role for group II mGlu receptors in shaping the output of specific neuronal populations. plos.org Similarly, at supramammillary to dentate gyrus granule cell synapses, this compound inhibits both EPSCs and inhibitory postsynaptic currents (IPSCs), but with a greater effect on the excitatory component. elifesciences.org

It is worth noting that some studies have reported that this compound can also act as an agonist at NMDA receptors, particularly in immature neurons. nih.gov This necessitates careful experimental design and the use of appropriate controls, such as NMDA receptor antagonists, to isolate the effects mediated by group II mGlu receptors. nih.govmdc-berlin.de

Extracellular Field Potential Recordings

Extracellular field potential recordings provide a measure of the summed synaptic activity of a population of neurons. This technique has been widely used to study the effects of this compound on synaptic plasticity and network activity.

In rat hippocampal slices, this compound reversibly suppresses field excitatory postsynaptic potentials (fEPSPs) at mossy fiber-CA3 synapses in a dose-dependent manner. nih.gov This effect is specific, as this compound at similar concentrations does not affect transmission at other major hippocampal synapses, such as the commissural/associational input to CA3 or the Schaffer collateral input to CA1. nih.gov

Studies comparing different hippocampal subfields have shown that this compound application depresses fEPSPs in both the CA1 and subiculum regions, with the effect being comparable to that of another group II agonist, L-CCG-1. plos.org These experiments often include an NMDA receptor antagonist to ensure the observed effects are mediated by mGlu receptors. mdc-berlin.de The depression of fEPSPs by this compound can be reversed by group II mGlu receptor antagonists, further confirming the specificity of its action. mdc-berlin.de

Table 2: Summary of this compound Effects in Electrophysiological Recordings

Recording TechniqueBrain RegionPreparationKey FindingReference
Whole-Cell Patch-ClampHippocampus (CA3)Rat hippocampal sliceSuppressed mossy fiber-evoked EPSCs, enhanced paired-pulse facilitation nih.gov
Whole-Cell Patch-ClampSubiculumRat hippocampal sliceGreater reduction of EPSCs in bursting neurons vs. regular firing neurons plos.org
Whole-Cell Patch-ClampSupramammillary-Dentate GyrusMouse hippocampal sliceInhibited both EPSCs and IPSCs, with a stronger effect on EPSCs elifesciences.org
Extracellular Field PotentialHippocampus (CA3)Rat hippocampal sliceDose-dependent suppression of mossy fiber-evoked fEPSPs nih.gov
Extracellular Field PotentialSubiculum & CA1Rat hippocampal sliceDepressed fEPSPs, effect reversed by a group II antagonist plos.orgmdc-berlin.de

Molecular and Biochemical Approaches

Molecular and biochemical techniques provide a deeper understanding of the mechanisms underlying the effects of this compound, from its interaction with receptors to its influence on gene expression.

Gene Expression Studies in Response to this compound

Investigating changes in gene expression following this compound administration can reveal the downstream cellular pathways affected by group II mGlu receptor activation.

In a study examining the molecular mechanisms of phencyclidine (PCP)-induced behavioral changes, Northern blot analysis was used to assess total RNA from the prefrontal cortex of mice treated with PCP and this compound. nih.gov This approach allows for the quantification of specific mRNA transcripts, providing insights into how this compound might counteract the effects of PCP at the level of gene regulation. nih.gov

Another line of research has explored the effect of this compound on the expression of neurotrophic factors. Intrastriatal injection of this compound in rats was found to up-regulate the mRNA expression of brain-derived neurotrophic factor (BDNF). nih.gov Interestingly, dual in situ hybridization and immunohistochemistry revealed that this induction of BDNF mRNA occurred in microglial cells rather than astrocytes. nih.gov However, this study also noted that higher doses of this compound were associated with neuronal toxicity, an effect that was blocked by an NMDA receptor antagonist, suggesting a complex interplay between mGlu and NMDA receptor-mediated pathways in regulating gene expression and cell survival. nih.gov

Immunocytochemistry and Subcellular Localization Studies

The compound (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine, or this compound, serves as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). wikipedia.orgmedchemexpress.comnih.gov This selectivity makes it an invaluable pharmacological tool in immunocytochemistry and other histological techniques aimed at elucidating the precise subcellular distribution of these receptors. By activating group II mGluRs, this compound helps researchers correlate receptor location with specific physiological functions. jneurosci.orgjneurosci.org Immunocytochemical studies, often using antibodies specific to mGluR2 and mGluR3, have revealed a widespread and complex distribution pattern for these receptors in the central nervous system, with localization in presynaptic, postsynaptic, and glial compartments. pnas.orgnih.govresearchgate.net

Research has consistently shown that group II mGluRs are prominently located on presynaptic terminals. jneurosci.orgnih.gov In many brain regions, these receptors are situated on axon terminals, often perisynaptically, away from the active neurotransmitter release sites. pnas.orgnih.gov This presynaptic localization is consistent with the well-documented role of this compound in modulating neurotransmission, primarily by inhibiting the release of glutamate. pnas.orgresearchgate.net For instance, studies in the hippocampus have used this compound to confirm the function of presynaptically localized mGluR2/3 in depressing synaptic transmission. researchgate.net

In addition to their presynaptic prevalence, group II mGluRs are also found on postsynaptic elements, including the somata and dendrites of neurons. pnas.orgnih.govpnas.org Electron microscopy studies have confirmed immunoreactivity for mGluR2/3 on postsynaptic dendritic spines in hippocampal CA3 neurons. pnas.org Furthermore, research has identified the expression of mGluR3 in glial cells, particularly astrocytes, suggesting a role for these receptors in neuron-glia communication. nih.gov The use of this compound in conjunction with immunocytochemistry in various experimental models has been crucial for mapping these locations and understanding their functional implications.

Detailed Research Findings

Investigations utilizing this compound have provided specific insights into the functional consequences of group II mGluR activation at distinct subcellular locations. In hippocampal slice cultures, the application of this compound was used to explore the effects of activating mGluR2/3. pnas.org Immunoelectron microscopy confirmed that mGluR2/3 protein is expressed both presynaptically along axons and postsynaptically in the dendrites of CA3 neurons. pnas.org The functional outcome of activating these receptors with this compound was an increase in the frequency of spontaneous excitatory and inhibitory postsynaptic currents, suggesting that somato-dendritic group II mGluRs can enhance network activity. pnas.org

In the subiculum, this compound was used to demonstrate that group II mGluRs selectively inhibit synaptic transmission onto burst firing neurons. researchgate.net Minimal stimulation experiments showed that this compound application significantly increased the percentage of transmission failures, a finding that points to a presynaptic mechanism of action by reducing glutamate release. researchgate.net

Studies in the spinal dorsal horn have also employed this compound to probe the function of group II mGluRs. meduniwien.ac.atnih.gov While activation of group I mGluRs induced long-term depression (LTD), the application of this compound had no significant effect on synaptic transmission in Ad-fibers, indicating a differential role for mGluR subgroups in this region. meduniwien.ac.at However, in models of neuropathic pain, this compound was shown to have a distinct inhibitory effect on the frequency of glycinergic inhibitory postsynaptic currents, highlighting a plasticity in group II mGluR function under pathological conditions. nih.gov

The tables below summarize the subcellular localization and research findings from key studies involving this compound.

Table 1: Subcellular Localization of Group II mGluRs Investigated with this compound

Brain Region/Cell Type Observed Localization Key Findings from Immunocytochemistry Associated Function Probed with this compound
Hippocampus (CA3 Area) Presynaptic (Axons), Postsynaptic (Dendrites) mGluR2/3 immunoreactivity found on mossy fiber terminals and on dendritic spines of pyramidal cells. pnas.org Activation enhances CA3 network activity by increasing spontaneous synaptic events. pnas.org
Hippocampus (CA1 Area) Absent (mGluR2) Complete absence of mGluR2 immunoreactivity noted in WT mice. pnas.org This compound application did not induce significant long-term depression, unlike in the neocortex. pnas.org
Neocortex (Layer V Pyramidal Neurons) Presynaptic, Postsynaptic Postsynaptic localization of active kinases confirmed after receptor activation. nih.gov This compound induces a presynaptically-expressed long-lasting depression of excitatory currents. nih.gov
Cerebellum Postsynaptic (Golgi Cells) mGluR2 immunoreactivity observed in the somata and dendrites of Golgi cells. pnas.org Not specified.
Spinal Cord (Dorsal Horn) Presynaptic Group II mGluRs are localized on presynaptic elements. nih.govmeduniwien.ac.at This compound did not induce LTD in primary afferent Ad-fibers, but modulates inhibitory currents in neuropathic pain states. meduniwien.ac.atnih.gov

| Glial Cells (Astrocytes) | Glial Processes | mGluR3 is highly expressed in astrocytes throughout the brain. nih.gov | Activation of glial mGluR3 by this compound is linked to neuroprotective effects through the release of factors like TGF-β. nih.gov |

| Cultured Cortical Cells | Protects neurons against NMDA toxicity, an effect lost in the absence of glial cells. nih.gov | Neuroprotection is mediated by activating mGluR3 on astrocytes, which then release protective factors. nih.gov |

Structure Activity Relationship Sar Studies of Dcg Iv and Analogs

Identification of Key Structural Moieties for mGluR2/3 Agonism

The potent agonist activity of DCG-IV at group II mGluRs is contingent on several key structural features. As a conformationally restricted analog of glutamate (B1630785), its structure provides a rigid framework that orients the necessary pharmacophoric elements—an α-amino acid moiety and two distal acidic groups—in a specific spatial arrangement that is optimal for binding to and activating mGluR2 and mGluR3.

The rank order of potency for various agonists at group II mGluRs highlights the importance of this compound's unique structure. Studies measuring high-affinity GTPase activity in rat cerebral cortical membranes found the following order of potency: this compound > (2S,1′S,2′S)-2-(carboxycyclopropyl)glycine (L-CCG-I) > L-glutamate ≥ 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) > 1S,3R-1-aminocyclopentane-1,3-dicarboxylate (1S,3R-ACPD). nih.gov This demonstrates the superior potency of this compound over other related compounds. nih.gov

A critical structural feature distinguishing this compound from its parent compound, L-CCG-I, is the presence of a third carboxylic acid group. This additional acidic moiety is instrumental in defining its selectivity profile. While both L-CCG-I and this compound are potent agonists at mGluR2 and mGluR3, the additional carboxyl group in this compound transforms the molecule from a broad-spectrum agonist (L-CCG-I is also an agonist at group I and III mGluRs at higher concentrations) into a selective group II agonist that concurrently antagonizes group III mGluRs. nih.gov This suggests that the binding pocket of group II receptors can accommodate the third acidic group in a manner that promotes agonism, whereas in group III receptors, this same group leads to an antagonistic interaction.

Table 1: Agonist Potency of this compound and Related Compounds at Group II mGluRs
CompoundmGluR2 EC₅₀ (μM)mGluR3 EC₅₀ (μM)
This compound0.1 - 0.350.09 - 0.9
L-CCG-I0.1 - 0.90.1 - 0.9
2R,4R-APDC0.3 - 0.40.3 - 0.4
L-Glutamate~10~10

EC₅₀ values are approximate ranges compiled from multiple studies. nih.govnih.gov The data indicates the high potency of this compound at both mGluR2 and mGluR3 receptors.

Stereospecificity of this compound Activity

The interaction of this compound with mGluRs is highly stereospecific. The molecule has multiple chiral centers, leading to the possibility of several different stereoisomers. However, biological activity is confined almost exclusively to the (2S,2'R,3'R) isomer, which is the configuration universally used in pharmacological studies. nih.govnih.gov

Research on the broader family of 2-(carboxycyclopropyl)glycines (CCGs), of which this compound is a member, underscores the critical importance of stereochemistry for receptor interaction. A study examining eight different diastereomers of CCG at cloned mGluR subtypes revealed that only two extended isomers, L-CCG-I and L-CCG-II, demonstrated significant agonist activity at mGluR1 and mGluR2. scispace.com The other CCG isomers were found to have no considerable effects on the signal transduction pathways associated with mGluR1, mGluR2, or mGluR4. scispace.com This high degree of specificity indicates that the receptor's binding pocket is exquisitely sensitive to the three-dimensional shape of the ligand, requiring a precise orientation of the amino and carboxyl groups that only the active isomers can achieve. The rigid cyclopropyl (B3062369) backbone of these molecules locks the substituents into a defined conformation, and only the correct stereochemical configuration places these functional groups in the proper positions to interact with key amino acid residues in the receptor binding site to trigger activation.

Table 2: Agonist Activity of CCG Isomers at mGluR2
Compound IsomerActivity at mGluR2EC₅₀ (μM)
L-CCG-IPotent Agonist0.3
L-CCG-IIAgonist> 10
Other CCG IsomersNo Appreciable EffectN/A

Data from a study on cloned mGluR subtypes expressed in Chinese hamster ovary cells. scispace.com The table highlights the strict stereochemical requirements for receptor activation.

Development of this compound Derivatives with Modified Selectivity or Potency

The SAR of this compound has served as a foundation for developing derivatives with altered pharmacological profiles. The most salient example is the structural relationship between L-CCG-I and this compound itself. The addition of a single carboxyl group to the cyclopropyl ring of L-CCG-I results in this compound, a compound with a dramatically different selectivity profile. While L-CCG-I is a broad-spectrum agonist, this compound acts as a selective group II agonist and, notably, as a competitive antagonist at all group III mGluRs (mGluR4, 6, 7, and 8). nih.govnih.gov

This "molecular switch" demonstrates that subtle structural modifications can profoundly alter a ligand's functional activity at different receptor subtypes. The additional negatively charged carboxyl group in this compound is thought to be responsible for this shift, likely by interacting with different residues within the binding sites of group II versus group III receptors. nih.gov This discovery has been instrumental in the rational design of other selective mGluR ligands. For instance, further exploration of this chemical space led to the development of compounds like LY341495, an analog of L-CCG-I that acts as a potent and selective antagonist for group II mGluRs. nih.govnih.gov Research has also identified LY354740 as another highly potent group II agonist that effectively inhibits the binding of radiolabeled this compound to mGluR2. nih.gov These developments showcase how the foundational SAR of this compound has paved the way for a new generation of pharmacological tools with refined potency and selectivity.

Table 3: Receptor Activity Profile of this compound vs. L-CCG-I
CompoundGroup II mGluRs (mGluR2/3)Group III mGluRs (mGluR4/6/7/8)
L-CCG-IAgonist (EC₅₀ ≈ 0.1-0.9 μM)Agonist (EC₅₀ ≈ 2-9 μM)
This compoundAgonist (EC₅₀ ≈ 0.1-0.9 μM)Antagonist (IC₅₀ ≈ 22-40 μM)

Data compiled from studies on cloned mGlu receptors. nih.govnih.gov The table illustrates the functional switch from agonist to antagonist at Group III receptors caused by the addition of a carboxyl group.

Computational Modeling and Ligand-Receptor Docking Analyses

Computational modeling and ligand-receptor docking are powerful in silico tools used to investigate the interactions between a ligand like this compound and its receptor target at a molecular level. These methods aim to predict the most likely binding pose and affinity of a small molecule within the receptor's binding site. For mGluRs, which are G protein-coupled receptors (GPCRs), computational approaches are particularly valuable for understanding the structural basis of ligand recognition and activation.

The general process involves several steps. First, a three-dimensional model of the mGluR2 or mGluR3 protein is generated, often based on the crystal structures of related GPCRs. Then, using docking software, the this compound molecule is computationally placed into the putative binding site of the receptor model. The software employs search algorithms and energy-based scoring functions to explore various possible conformations and orientations of the ligand, ultimately predicting the most stable binding mode.

Such analyses can provide critical insights that rationalize the observed SAR data. For example, a docking simulation of this compound within the mGluR2 binding site would be expected to reveal specific hydrogen bonds and ionic interactions between the three carboxylic acid groups and the amino group of this compound and complementary amino acid residues (such as arginine, lysine, or serine) in the receptor. These models could visually explain the high stereospecificity of the interaction by showing how only the (2S,2'R,3'R) isomer can simultaneously engage all the key interaction points within the rigid binding pocket. Furthermore, by comparing the docking poses of this compound in models of mGluR2 versus mGluR8, computational studies could help elucidate why the compound acts as an agonist at the former and an antagonist at the latter, potentially by identifying subtle differences in the binding site architecture that alter the functional consequence of ligand binding.

Future Directions and Emerging Research Avenues for Dcg Iv

Elucidating the Full Spectrum of DCG-IV's Receptor Interactions

While this compound is recognized for its potent agonist activity at group II mGluRs (mGluR2 and mGluR3), its interactions extend to other glutamate (B1630785) receptors. Research indicates this compound also acts as an agonist at NMDA receptors and can function as a competitive antagonist at group I (mGluR1/5) and group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) at varying concentrations. Future studies are needed to fully characterize the concentration-dependent effects of this compound across all glutamate receptor subtypes and to investigate potential interactions with other neurotransmitter systems, which could reveal a broader pharmacological profile. Understanding these multifaceted interactions is crucial for interpreting results from studies using this compound as a pharmacological tool and for designing more selective analogs.

Here is a summary of this compound's reported receptor interactions:

Receptor SubtypeReported ActivityEC50/IC50 (µM)Reference
mGluR2Agonist0.35
mGluR3Agonist0.09
NMDA ReceptorAgonistWeaker than NMDA, more potent than glutamate
mGluR1Competitive Antagonist389
mGluR5Competitive Antagonist630
mGluR4Competitive Antagonist22.5
mGluR6Competitive Antagonist39.6
mGluR7Competitive Antagonist40.1
mGluR8Competitive Antagonist32

Exploring Novel Downstream Signaling Pathways

Group II mGluRs are primarily known to couple negatively to adenylyl cyclase via Gi/Go proteins, typically leading to inhibition of neurotransmitter release. However, research on this compound and group II mGluR activation suggests involvement of additional signaling cascades. For instance, studies have indicated that this compound can enhance high threshold KV currents in neurons, a process potentially involving the Gβγ complex and subsequent activation of PLC. Furthermore, investigations into cocaine-induced impairment of this compound-mediated long-term depression (LTD) have implicated protein kinase C (PKC) and adenosine (B11128) A3 receptor-mediated pathways. Future research should focus on comprehensively mapping the downstream signaling networks activated by this compound through both mGluR-dependent and mGluR-independent mechanisms, potentially revealing novel pathways relevant to neuronal function and dysfunction.

Here are some signaling pathways implicated in this compound's effects:

Pathway ImplicatedAssociated EffectReference
Gβγ complexEnhancement of high threshold KV currents
PLC activationDownstream of Gβγ in KV current modulation
Protein Kinase C (PKC)Impairment of this compound-mediated LTD, potentially downstream of adenosine A3 receptors
Adenosine A3 Receptor SignalingImplicated in cocaine-induced impairment of this compound-mediated LTD

Application of this compound in Advanced Organoid and Neural Circuitry Models

Advanced in vitro models, such as brain organoids and reconstructed neural circuitry, offer powerful platforms for studying complex neurobiological processes and disease mechanisms. This compound, as a tool to modulate glutamatergic signaling, can be valuable in these systems. Future research can utilize this compound to probe the role of group II mGluRs and NMDA receptors in the development, maturation, and function of neural networks within organoids. This includes investigating how this compound affects synaptic plasticity, network oscillations, and the formation of specific neural circuits in a more physiologically relevant context than traditional cell cultures. Such studies could provide insights into the contribution of glutamatergic dysregulation to neurological disorders modeled in these systems.

Development of More Selective this compound Analogs for Research

The activity of this compound at both group II mGluRs and NMDA receptors, as well as its antagonistic effects at other mGluR subtypes, can complicate the interpretation of research findings. The development of more selective this compound analogs that specifically target individual mGluR subtypes (mGluR2 or mGluR3) or lack NMDA receptor activity is a critical future direction. Such analogs would serve as more precise pharmacological tools to dissect the specific roles of different receptor populations in various physiological and pathological processes. This could involve structural modifications of the this compound molecule to

Q & A

Q. Methodological Answer :

  • Experimental Design : Use heterologous expression systems (e.g., transfected sympathetic cervical ganglion neurons) to isolate mGluR2 and mGluR4 homodimers and heterodimers. Validate receptor expression via glutamate application (e.g., 100–300 μM) to confirm functional activity .
  • Controls : Include cells transfected with single receptors (mGluR2 or mGluR4) to establish baseline responses. Use concentration-response curves to compare this compound efficacy (e.g., 45 ± 3% inhibition in mGluR2 vs. minimal response in mGluR4) .
  • Statistical Analysis : Apply t-tests or ANOVA to compare EC50 values and maximal inhibition between receptor configurations. Report standard deviation error bars for reproducibility .

What strategies resolve contradictory data in studies assessing this compound's potency across different neuronal preparations?

Q. Methodological Answer :

  • Source Validation : Confirm this compound purity and receptor expression levels (e.g., via immunoblotting or qPCR). Batch variability in commercial compounds can skew results .
  • Contextual Controls : Replicate experiments in standardized systems (e.g., SCG neurons) to isolate receptor-specific effects from endogenous signaling interference .
  • Meta-Analysis : Compare findings with literature-reported EC50 ranges (e.g., >16 nM for mGluR2 in SCG neurons) and assess methodological differences (e.g., transfection ratios, assay sensitivity) .

What methodological considerations are critical for in vivo vs. in vitro this compound studies?

Q. Methodological Answer :

  • Pharmacokinetics : Account for blood-brain barrier penetration in vivo using microdialysis or LC-MS to measure this compound bioavailability .
  • Endpoint Selection : In vitro studies focus on electrophysiological readouts (e.g., inhibitory currents), while in vivo models may require behavioral assays (e.g., fear conditioning) paired with post-mortem receptor analysis .
  • Dose-Response Calibration : Use pilot trials to determine optimal this compound concentrations, avoiding off-target effects at high doses (e.g., >1 μM) .

How should researchers present this compound data to ensure clarity and reproducibility?

Q. Methodological Answer :

  • Processed Data : Include concentration-response curves with error bars (SEM or SD) and EC50 values in the main text. Raw data (e.g., individual cell responses) belong in appendices .
  • Visualization : Use scatter plots for single-cell recordings and bar graphs for grouped data. Label axes with logarithmic scales for concentration ranges (e.g., 1 nM–10 μM) .
  • Metadata Documentation : Detail transfection protocols (e.g., cDNA ratios), buffer compositions, and equipment settings to enable replication .

(Advanced) How can researchers integrate electrophysiology and computational modeling to study this compound's mechanism?

Q. Methodological Answer :

  • Data Synergy : Pair patch-clamp recordings (e.g., inhibition of Ca²⁺ currents) with molecular docking simulations to predict this compound binding sites on mGluR2/4 .
  • Model Validation : Use site-directed mutagenesis to test computational predictions (e.g., alanine scanning of predicted binding residues) .
  • Cross-Disciplinary Analysis : Apply statistical tools like Pearson correlation to align empirical EC50 values with simulated binding affinities .

(Advanced) How do heterodimer-specific this compound responses inform therapeutic targeting for neurological disorders?

Q. Methodological Answer :

  • Functional Profiling : Compare this compound’s efficacy in mGluR2/4 heterodimers versus homodimers using β-arrestin recruitment assays or ERK phosphorylation readouts .
  • Pathological Relevance : Use transgenic animal models (e.g., mGluR2/4 knockout mice) to isolate heterodimer contributions to disease phenotypes (e.g., anxiety, schizophrenia) .
  • Translational Gaps : Address species-specific receptor kinetics by validating findings in human iPSC-derived neurons .

How to address low statistical power in this compound dose-response experiments?

Q. Methodological Answer :

  • Sample Size Calculation : Use power analysis (e.g., G*Power software) to determine minimum n-values based on effect sizes from pilot data .
  • Replication : Conduct triplicate measurements across independent transfections to control for technical variability .
  • Outlier Criteria : Predefine exclusion thresholds (e.g., responses deviating >2 SD from mean) to maintain data integrity .

(Advanced) What protocols validate this compound's cross-reactivity with non-mGluR targets?

Q. Methodological Answer :

  • Counter-Screening : Test this compound on cells expressing unrelated GPCRs (e.g., GABA-B receptors) to rule out off-target effects .
  • Competition Assays : Co-apply this compound with mGluR2/4 antagonists (e.g., LY341495) to confirm receptor-mediated responses .
  • Proteomic Profiling : Use affinity chromatography and mass spectrometry to identify this compound-bound proteins in native tissue lysates .

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